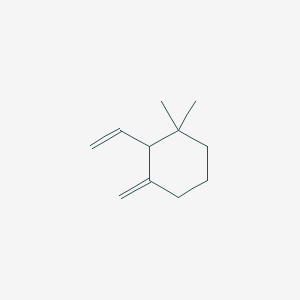

1,1-Dimethyl-3-methylene-2-vinylcyclohexane

Description

Properties

CAS No. |

95452-08-7 |

|---|---|

Molecular Formula |

C11H18 |

Molecular Weight |

150.26 g/mol |

IUPAC Name |

2-ethenyl-1,1-dimethyl-3-methylidenecyclohexane |

InChI |

InChI=1S/C11H18/c1-5-10-9(2)7-6-8-11(10,3)4/h5,10H,1-2,6-8H2,3-4H3 |

InChI Key |

YRBXRKRLOGXJAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(=C)C1C=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethyl-3-methylene-2-vinylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with appropriate alkylating agents, followed by dehydration to introduce the methylene and vinyl groups. The reaction conditions typically involve the use of strong bases and high temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes using metal catalysts to enhance the efficiency and yield of the reaction. The use of continuous flow reactors and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethyl-3-methylene-2-vinylcyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

Substitution: The vinyl and methylene groups can participate in substitution reactions with halogens or other electrophiles, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), electrophiles, solvents like dichloromethane or chloroform.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives.

Scientific Research Applications

1,1-Dimethyl-3-methylene-2-vinylcyclohexane has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various functionalized cyclohexane derivatives.

Biology: Investigated for its potential biological activity and interactions with biological molecules. It may be used in studies related to enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities. It may serve as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties. It can be incorporated into formulations for coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-methylene-2-vinylcyclohexane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structural features, including the presence of reactive vinyl and methylene groups, enable it to participate in diverse chemical reactions and pathways.

Comparison with Similar Compounds

Key Properties and Sources

- Natural Occurrence : Detected in volatile emissions from Leionema nudum (Mairehau, a New Zealand scented plant) and American beech (Fagus grandifolia) sapwood and buds .

- Ecological Role : Acts as a semiochemical , attracting the beech leaf-mining weevil (Orchestes fagi) for oviposition .

- Synthesis : Synthesized alongside diterpenes (e.g., 9-geranyl-p-cymene) for field bioassays targeting insect behavior .

Structural Analogues

(a) 9-Geranyl-p-cymene

- Molecular Formula : C₂₀H₂₆

- Molecular Weight : 266.43 g/mol

- Structure : A diterpene with a geranyl side chain attached to a p-cymene moiety.

- Source : Dominant in volatiles from bursting beech buds .

- Biological Role : Attracts O. fagi males in Y-tube assays; field longevity exceeds 14 weeks at 20 µg/day release rates .

- Comparison : Larger molecular size reduces volatility compared to 1,1-dimethyl-3-methylene-2-vinylcyclohexane, but its stability enhances field applicability .

(b) α-Guaiene

- Molecular Formula : C₁₅H₂₄

- Molecular Weight : 204.35 g/mol

- Structure : A sesquiterpene with a guaiane skeleton.

- Source : Found in diverse plants, including Cinnamomum species.

- Comparison : Higher molecular weight and sesquiterpene class limit its volatility compared to the target compound .

(c) 1-Methyl-4-(propan-2-ylidene)cyclohex-1-ene

- Molecular Formula : C₁₀H₁₄

- Molecular Weight : 134.22 g/mol

- Structure : A simpler cyclohexene derivative with an isopropylidene group.

- Source : Synthetic or plant-derived (exact sources unspecified).

- Comparison : Lacks the vinyl and dimethyl groups of the target compound, reducing structural complexity and likely altering insect interaction .

Functional Analogues in Semiochemical Activity

(a) β-Elemene

- Molecular Formula : C₁₅H₂₄

- Molecular Weight : 204.35 g/mol

- Structure : A sesquiterpene with a bicyclic framework.

- Biological Role : Attracts gravid tobacco moths and white-spotted longhorn beetles .

- Comparison: Despite similar ecological roles, its sesquiterpene structure confers different volatility and receptor-binding kinetics compared to the monoterpene-derived target compound .

(b) DMNT [(E)-4,8-Dimethyl-1,3,7-nonatriene]

- Molecular Formula : C₁₁H₁₈

- Molecular Weight : 150.26 g/mol

- Structure : A linear homoterpene with conjugated triene system.

- Source : Emitted by beech sapwood and other plants under herbivory.

- Biological Role: Known attractant for parasitic wasps and beetles.

- Comparison : Shares the same molecular weight as this compound but differs in linear vs. cyclic structure, affecting diffusion and insect receptor specificity .

Physicochemical and Ecological Comparison

Table 1: Comparative Analysis of Key Compounds

*RI = Estimated Kovats Retention Index based on GC-MS data .

Biological Activity

1,1-Dimethyl-3-methylene-2-vinylcyclohexane (DMVCH) is a volatile organic compound that has garnered attention for its potential biological activities. This compound is found in various plant species, including Zingiber officinale (ginger) and other floral sources, contributing to their aromatic profiles and possibly their ecological interactions.

DMVCH is characterized by its unique structure, which includes a cyclohexane ring with multiple methyl and vinyl groups. This configuration may influence its reactivity and interaction with biological systems.

Antioxidant Activity

Research indicates that extracts containing DMVCH exhibit significant antioxidant properties. The antioxidant activity was assessed using the DPPH assay, with notable inhibition percentages observed in ethyl acetate extracts containing DMVCH. For instance, one study reported an IC50 value of 42.5 µg/mL for the extract's antioxidant capacity .

Anti-inflammatory Effects

DMVCH has also been linked to anti-inflammatory activities. In vitro studies demonstrated that extracts with DMVCH showed an IC50 of 26.6 µg/mL against inflammation markers, suggesting its potential use in managing inflammatory conditions .

Cytotoxicity

The cytotoxic potential of DMVCH was evaluated against various cancer cell lines. One notable finding was an IC50 value of 12.5 µg/mL against HCT-116 colorectal cancer cells, indicating that this compound may contribute to the anticancer properties of the plant extracts in which it is found .

Antidiabetic and Neuroprotective Activities

In addition to its antioxidant and anti-inflammatory properties, DMVCH has shown potential in antidiabetic applications, with an IC50 value of 13.4 µg/mL in inhibiting α-amylase activity. Furthermore, it displayed neuroprotective effects, evidenced by an IC50 of 14.1 µg/mL in anti-Alzheimer assays .

Ecological Role

DMVCH plays a significant role in plant-insect interactions. It has been identified as an attractive volatile compound for certain insect species, including the beech leaf-mining weevil (Orchestes fagi), suggesting its function as a kairomone that facilitates ecological interactions .

Study on Vitis vinifera Stems

A comprehensive study on grapevine (Vitis vinifera) stem extracts revealed that DMVCH is one of several volatile compounds contributing to the biological activity of these extracts. The study highlighted its high polyphenol content and various biological activities, including antioxidant and cytotoxic effects .

Floral Scent Composition

In tropical rainforest ecosystems, floral scents containing DMVCH were shown to attract specific pollinators and herbivores, emphasizing its role in ecological dynamics and plant reproduction strategies .

Data Summary

The following table summarizes key biological activities associated with DMVCH:

Q & A

Q. What are the established synthetic routes for 1,1-dimethyl-3-methylene-2-vinylcyclohexane, and what reaction conditions optimize yield?

The synthesis of this homoterpene involves terpene cyclization or alkylation strategies. A key route includes the use of geranyl precursors under acidic or thermal conditions to induce cyclization. For example, cyclohexane derivatives with methyl and vinyl substituents can be synthesized via carbocation rearrangements catalyzed by Lewis acids (e.g., BF₃·OEt₂) . Reaction optimization should focus on controlling regioselectivity and minimizing side reactions (e.g., polymerization of vinyl groups) by maintaining low temperatures (0–25°C) and inert atmospheres.

Q. How is the structural characterization of this compound validated?

Structural validation employs:

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., methyl groups at C1, vinyl at C2, and methylene at C3).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₁H₁₈) and isotopic patterns.

- Infrared (IR) spectroscopy : Peaks at ~1640 cm⁻¹ (C=C stretching) and ~890 cm⁻¹ (vinyl bending) .

Q. What biological roles have been hypothesized for this compound in ecological studies?

this compound acts as a kairomone in beech sapwood, attracting female beech weevils (Orchestes fagi) for oviposition. Its ecological role is studied via solid-phase microextraction (SPME) of plant volatiles and electroantennography (EAG) to test insect olfactory responses .

Advanced Research Questions

Q. How can contradictory bioassay results for its kairomonal activity be resolved?

Discrepancies in bioassays may arise from:

- Purity of the compound : Trace impurities (e.g., oxidation byproducts) can alter insect responses. Validate purity via GC-MS and HPLC.

- Concentration thresholds : Use dose-response curves to identify active ranges (e.g., 0.1–10 ng/μL).

- Environmental variables : Test under controlled humidity/temperature to minimize confounding factors .

Q. What computational methods predict its stability and reactivity under environmental conditions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) model:

- Thermal degradation pathways : Bond dissociation energies (BDEs) for vinyl and methylene groups.

- Oxidative susceptibility : Frontier molecular orbital (FMO) analysis to predict sites prone to oxidation (e.g., methylene groups).

Compare results with experimental TGA (thermogravimetric analysis) and accelerated aging studies .

Q. How does stereoelectronic effects influence its regioselectivity in synthetic modifications?

The vinyl and methylene groups create steric and electronic biases. For example:

Q. What strategies address challenges in enantioselective synthesis?

Chiral catalysts (e.g., Jacobsen’s Co-salen complexes) or enzymatic resolution (lipases) can induce asymmetry. Key steps:

- Dynamic kinetic resolution (DKR) : For racemic mixtures, use chiral auxiliaries to favor one enantiomer.

- Chiral GC or HPLC : Validate enantiomeric excess (ee) ≥95% .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Validation

| Technique | Key Signals | Reference |

|---|---|---|

| NMR | δ 1.02 (s, 6H, C1-CH₃), δ 4.85 (m, 2H, C3-CH₂) | |

| NMR | δ 22.1 (C1-CH₃), δ 108.5 (C3=CH₂) | |

| HRMS | m/z 150.1409 [M]⁺ |

Q. Table 2. Computational Parameters for Reactivity Studies

| Method | Basis Set | Property Analyzed | Outcome |

|---|---|---|---|

| B3LYP | 6-31G** | Bond dissociation energy | C3=CH₂ BDE: 65 kcal/mol |

| NBO Analysis | 6-311++G** | Electron density | Vinyl group: π-electron-rich |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.